molecular formula C4H6ClNO4S B14242511 Prop-2-en-1-yl (chlorosulfonyl)carbamate CAS No. 289901-10-6

Prop-2-en-1-yl (chlorosulfonyl)carbamate

Cat. No.: B14242511
CAS No.: 289901-10-6
M. Wt: 199.61 g/mol
InChI Key: VTBIAXSAOTXEEH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (chlorosulfonyl)carbamate is a specialized organic compound combining three key functional groups: a carbamate core, a chlorosulfonyl moiety, and an allyl (prop-2-en-1-yl) chain. The carbamate group (-NHCOO-) is common in pharmaceuticals and agrochemicals due to its stability and ability to participate in hydrogen bonding. The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making it reactive toward nucleophiles, while the allyl group offers opportunities for conjugation and addition reactions. These features position the compound as a versatile intermediate in synthetic chemistry, particularly for synthesizing sulfonamide derivatives or functionalized polymers .

Properties

CAS No.

289901-10-6

Molecular Formula

C4H6ClNO4S

Molecular Weight

199.61 g/mol

IUPAC Name

prop-2-enyl N-chlorosulfonylcarbamate

InChI

InChI=1S/C4H6ClNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)

InChI Key

VTBIAXSAOTXEEH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Prop-2-en-1-yl (chlorosulfonyl)carbamate features an allyl group (prop-2-en-1-yl) linked to a carbamate moiety (-O-C(=O)-NH-) that bears a chlorosulfonyl (-SO₂Cl) substituent. The molecular formula is C₄H₆ClNO₄S, with a structure that combines the reactivity of an allyl group with the versatile chemistry of carbamates and sulfonyl chlorides.

Direct Synthesis Using Chlorosulfonyl Isocyanate

The most efficient and direct route to this compound involves the reaction between allyl alcohol (prop-2-en-1-ol) and chlorosulfonyl isocyanate (CSI). This method preserves both the chlorosulfonyl group and creates the carbamate functionality in a single step.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group in chlorosulfonyl isocyanate, resulting in the formation of the carbamate linkage while maintaining the integrity of the chlorosulfonyl group.

CH₂=CH-CH₂-OH + Cl-SO₂-N=C=O → CH₂=CH-CH₂-O-C(=O)-NH-SO₂Cl

Optimized Reaction Conditions

Based on similar reactions with chlorosulfonyl isocyanate, the following conditions have been established for optimal synthesis:

Table 1. Optimized Reaction Conditions for Direct CSI Method

Parameter Condition Rationale
Temperature -10°C to 0°C Controls the high reactivity of CSI, preventing side reactions
Solvent Anhydrous THF or CH₂Cl₂ Maintains anhydrous conditions; prevents hydrolysis of chlorosulfonyl group
Addition method Dropwise addition of CSI Controls exothermic reaction and minimizes side product formation
Atmosphere Nitrogen or argon Prevents moisture-induced decomposition of reagents
Reaction time 2-4 hours Allows for complete reaction while minimizing degradation
Molar ratio (alcohol:CSI) 1:1.2 Slight excess of CSI ensures complete conversion of alcohol

The reaction of allyl alcohol with chlorosulfonyl isocyanate must be conducted at low temperatures (typically between -10°C and 0°C) to control the highly reactive nature of the isocyanate. As documented in multiple studies, chlorosulfonyl isocyanate reacts readily with alcohols to form carbamates with the chlorosulfonyl group intact.

Sussex researchers demonstrated that "reaction of the allyl alcohol/anisole photoadduct with N-chlorosulfonyl isocyanate afforded an alternative route forward" in their synthesis of complex molecules, confirming the viability of this approach.

Alternative Synthetic Approaches

Two-Step Synthesis via Primary Carbamate Intermediate

An alternative approach involves a two-step process: first forming allyl carbamate, then chlorosulfonylating the carbamate nitrogen.

Synthesis of Allyl Carbamate Using Sodium Cyanate

The first step utilizes sodium cyanate in acidic conditions to form allyl carbamate:

Method A: Trichloroacetic Acid Mediated Synthesis

A solvent-free procedure using trichloroacetic acid as a promoter has been developed:

"In a typical procedure, a mixture of ROH (1 mmol) and trichloroacetic acid (2 mmol) was thoroughly ground in an agate mortar for a few minutes. Then sodium cyanate (2 mmol) was placed in the mortar and ground thoroughly for 30 min. The reaction mixture was allowed to stand for 12 h at room temperature".

This method has been successful with various alcohols, including allylic alcohols, producing carbamates in high yields (75-95%).

Method B: Heteropolyacid Catalysis

Using Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) under solvent-free conditions:

"Primary, secondary, tertiary, allylic, benzylic alcohols and phenols showed a easy conversion to the corresponding carbamates. The crude product, in most cases, was completely pure".

Method C: Silica Sulfuric Acid Approach

"A simple and efficient method for the conversion of structurally diverse compounds containing a hydroxyl group to primary carbamates is described by grindstone... Primary, secondary, tertiary, allylic, benzylic alcohols and phenols showed a smooth conversion to the corresponding carbamates".

Table 2. Comparison of Carbamate Formation Methods

Method Catalyst/Reagent Conditions Reaction Time Yield Range for Allylic Alcohols Reference
Trichloroacetic acid Cl₃CCOOH Solvent-free, RT 12 h 75-92%
Heteropolyacid H₁₄[NaP₅W₃₀O₁₁₀] Solvent-free, RT 30-60 min 81-92%
Silica sulfuric acid SiO₂-OSO₃H Solvent-free, RT to 65°C 30-90 min 77-92%
Sulfuric acid H₂SO₄ MeOH, reflux 8-10 h 67%
Trifluoroacetic acid CF₃COOH CH₃CN, -5°C 8-10 h 3.3-90% (substrate dependent)
Chlorosulfonylation of Allyl Carbamate

The second step involves chlorosulfonylation of the carbamate NH group. This can be achieved using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Based on similar reactions in the literature, the following conditions would be appropriate:

"The reaction of sodium cyanate with an acid (Preyssler heteropolyacid) to produce isocyanic acid could be the first step. Second step, for the generation of the intermediate, the proton of Preyssler heteropolyacid is added to isocyanic acid that the proton is perfectly added to nitrogen rather than oxygen".

Modified Curtius Rearrangement

An alternative approach utilizes a modified Curtius rearrangement, starting from allyl chloroformate:

"The Curtius rearrangement is the thermal decomposition of acyl azides into the isocyanate intermediate. This method is widely employed in the transformation of carboxylic acids into carbamates and ureas".

This approach would involve:

  • Preparation of an acyl azide intermediate
  • Thermal rearrangement to isocyanate
  • Reaction with chlorosulfonic acid to introduce the chlorosulfonyl group

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the reaction:

Table 3. Solvent Effects on Chlorosulfonyl Isocyanate Reactions

Solvent Advantages Disadvantages Recommended For
Acetonitrile Forms reactive intermediates rapidly, high yields (>90%) Less suitable for moisture-sensitive applications High-yield synthesis with stable substrates
Dichloromethane Excellent solubility for CSI, good at low temperatures Environmental concerns Low-temperature reactions, scale-up syntheses
THF Compatible with wide range of functional groups May react slowly with CSI at elevated temperatures Complex substrates with multiple functional groups
Toluene Higher boiling point allows thermal control Less polar substrates may have limited solubility Reactions requiring heating or extended times
Solvent-free Environmentally friendly, often higher purity products Limited to certain substrates and methods Green chemistry applications

Research by Modarresi-Alam et al. demonstrated that "this simple solvent-free method affords various primary carbamates at room temperature, with excellent yields and high purity, without involvement of toxic solvents, expensive starting materials, formation of any undesirable side products".

Temperature Control

Temperature control is critical when working with chlorosulfonyl isocyanate:

"The slurry was cooled to −10°C, then TFA (11.5 mL) was added dropwise while keeping the temperature below 0°C. The reaction mixture was stirred at −5±5°C for about 8-10 hours until the reaction was complete".

In the patent literature: "Adding methanesulfonic acid preferably proceeds slowly, e.g., dropwise, while maintaining a reduced temperature, preferably below about 0°C".

Catalyst Selection

Various catalysts have been investigated for carbamate formation:

Table 4. Catalyst Effectiveness in Carbamate Synthesis

Catalyst Yield (%) for Model Substrate Advantages Source
H₆[P₂W₁₈O₆₂] (Wells-Dawson HPA) 92 High activity, reusable
H₅[PMo₁₀V₂O₄₀] 81 Good yields, mild conditions
H₄[PMo₁₁VO₄₀] 77 Moderate activity
H₃[PW₁₂O₄₀] 85 High thermal stability
H₂SO₄ 67 Readily available, inexpensive
H₃PO₄ 52 Low activity
HY-Zeolite 68 Heterogeneous, recyclable
Indium metal 80-95 Non-toxic, water-tolerant

Research showed that "Preyssler heteropolyacid catalyst and solvent free at room temperature in short reaction times, with high yields and purity" can be highly effective for carbamate synthesis.

Purification and Characterization

Characterization Data

Expected spectroscopic data for this compound would include:

  • ¹H NMR: Signals for allyl group (δ 5.8-6.0 ppm for -CH=, δ 5.2-5.4 ppm for =CH₂, and δ 4.5-4.7 ppm for -CH₂O-), NH proton (δ 7.5-8.5 ppm, broad)
  • ¹³C NMR: Carbons for allyl group (δ 118-120, 131-133, 65-67 ppm), carbamate carbonyl (δ 150-155 ppm)
  • IR: Strong bands for C=O stretch (1700-1750 cm⁻¹), S=O stretches (1350-1400 and 1150-1200 cm⁻¹), N-H stretch (3200-3400 cm⁻¹)
  • Mass spectrometry: Molecular ion peak and fragmentation pattern characteristic of chlorosulfonyl and carbamate groups

Applications in Organic Synthesis

This compound has potential applications in several areas:

Precursor to Complex Sulfonamides

The chlorosulfonyl group can react with amines to form sulfonamides, important structural elements in pharmaceuticals:

"Products formed from chlorosulfonyl isocyanate either by sequentially reaction of a hydroxy functional compound followed by reaction of the sulfonyl chloride group with a primary or secondary amine".

Synthesis of Heterocyclic Compounds

The compound could serve as a building block for heterocycles, as seen in related chemistry:

"5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl) benzamide" and similar sulfonamide derivatives have been synthesized as potential anti-cancer agents.

Protecting Group Chemistry

The allyl carbamate moiety is a useful protecting group for amines:

"A synthetic method for N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) is presented".

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (chlorosulfonyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Prop-2-en-1-yl (chlorosulfonyl)carbamate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl (chlorosulfonyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound can also participate in radical-mediated reactions, where it serves as a precursor for the generation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifunctional design. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Reactivity/Applications Hazards/Precautions
Prop-2-en-1-yl (chlorosulfonyl)carbamate C₄H₆ClNO₄S Carbamate, chlorosulfonyl, allyl Synthesis of sulfonamides, agrochemical intermediates Likely corrosive; respiratory irritant (inferred)
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ Carbamate, allyl, phenyl Pharmaceutical intermediates (e.g., muscle relaxants) Moderate toxicity; avoid inhalation
Methyl chlorosulfonate CH₃ClO₃S Chlorosulfonyl ester Alkylating agent, chemical synthesis Highly corrosive; toxic fumes
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Sulfanyl, nitrile, propargyl Unspecified (likely niche synthetic uses) Limited toxicity data; handle with caution

Reactivity and Stability

  • Chlorosulfonyl Group: The presence of -SO₂Cl in this compound confers higher electrophilicity compared to non-sulfonated carbamates like Prop-2-en-1-yl N-phenylcarbamate. This group readily reacts with amines or alcohols to form sulfonamides or sulfonate esters, similar to methyl chlorosulfonate but with reduced volatility due to the carbamate’s bulk .
  • Allyl Group : The allyl chain enables π-orbital conjugation, enhancing reactivity in cycloaddition or polymerization reactions. This contrasts with the propargyl group in (Prop-2-yn-1-ylsulfanyl)carbonitrile, which may undergo alkyne-specific reactions .

Hazards and Handling

  • Toxicity : The chlorosulfonyl group likely imparts corrosivity and respiratory hazards, akin to Methyl chlorosulfonate, necessitating precautions like P261 (avoid inhalation) and P262 (prevent skin/eye contact) .
  • Stability : Compared to Prop-2-en-1-yl N-phenylcarbamate, the chlorosulfonyl derivative may hydrolyze faster in moist conditions, requiring anhydrous storage .

Research Findings and Gaps

  • Synthetic Utility : The compound’s structure aligns with trends in angiotensin II receptor antagonist research, where allyl groups enhance ligand-receptor interactions . However, its chlorosulfonyl group’s role in biological systems remains unexplored.
  • Safety Data: Limited toxicological data exist; extrapolation from Methyl chlorosulfonate suggests stringent handling protocols are critical .

Q & A

Q. What are the established synthetic routes for Prop-2-en-1-yl (chlorosulfonyl)carbamate, and what key reaction parameters influence yield?

this compound derivatives are synthesized via rhodium-catalyzed nitrene transfer reactions. A representative method involves:

  • Catalyst : Rhodium complexes facilitate nitrene insertion into sulfur-containing substrates.
  • Solvent Systems : Dichloromethane (DCM)/water biphasic systems or ethyl acetate/n-pentane mixtures are used for phase separation and crystallization .
  • Purification : Column chromatography followed by recrystallization from ethyl acetate/n-pentane yields high-purity products .
  • Critical Parameters : Catalyst loading, solvent polarity, and reaction temperature significantly affect yield. For example, polar aprotic solvents enhance intermediate stability, while elevated temperatures may degrade reactive chlorosulfonyl groups .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents on the carbamate and chlorosulfonyl moieties. Anhydrous solvents (e.g., CDCl3_3) prevent hydrolysis during analysis .
    • IR : Stretching frequencies for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carbamate (C=O, ~1700 cm1^{-1}) groups confirm functionalization .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL refines structural parameters (e.g., bond angles, torsion angles) and resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields in the synthesis of this compound?

Low yields often arise from competing side reactions (e.g., hydrolysis of chlorosulfonyl groups). Optimization strategies include:

  • Catalyst Screening : Alternative transition metals (e.g., Fe or Cu) may improve selectivity .
  • Solvent Engineering : Replacing DCM with tetrahydrofuran (THF) or acetone reduces intermediate decomposition .
  • Temperature Control : Maintaining reactions at 0–5°C minimizes thermal degradation of reactive intermediates .
  • Inert Atmosphere : Argon or nitrogen atmospheres prevent oxidation of sulfur-containing precursors .

Q. What strategies address discrepancies in reported reaction yields across different studies?

Contradictory yield data may stem from variations in:

  • Substrate Purity : Impurities in starting materials (e.g., prop-2-en-1-amine derivatives) can inhibit nitrene transfer. Pre-purification via distillation or recrystallization is recommended .
  • Analytical Methods : Yield calculations based on isolated solids vs. crude mixtures may differ. Standardized reporting using 1^1H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) improves reproducibility .
  • Reaction Scale : Milligram-scale reactions often report higher yields due to better heat/mass transfer. Pilot-scale trials may require adjusted stoichiometry .

Q. What computational and mechanistic tools assist in studying the reaction pathways of this compound?

  • Density Functional Theory (DFT) : Models transition states for nitrene insertion and sulfonyl group activation .
  • Isotopic Labeling : 15^{15}N-labeled amines trace nitrene migration pathways, while 34^{34}S isotopes monitor sulfonyl group stability .
  • Software : ACD/Labs Percepta predicts physicochemical properties (e.g., logP, pKa) to guide solvent selection .

Q. How can researchers troubleshoot crystallization challenges for X-ray diffraction studies?

  • Solvent Pair Screening : Test combinations like ethyl acetate/hexane or acetone/water to identify optimal crystal growth conditions .
  • Additives : Seeding with microcrystals or adding trace surfactants (e.g., Triton X-100) promotes nucleation .
  • Software Tools : SHELXT automates space-group determination, while WinGX visualizes crystal packing and refines disordered regions .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Precautionary MeasureDescription
Inhalation Avoidance Use fume hoods and NIOSH-approved respirators to prevent exposure to vapors .
Skin Protection Wear nitrile gloves and lab coats; immediately wash contaminated skin with soap/water .
Storage Store in airtight containers at 2–8°C, away from heat sources or open flames .
Spill Management Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

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